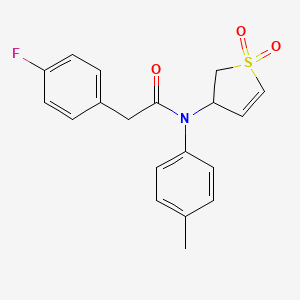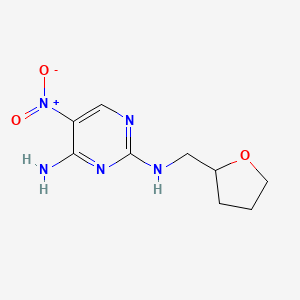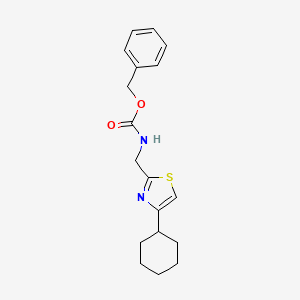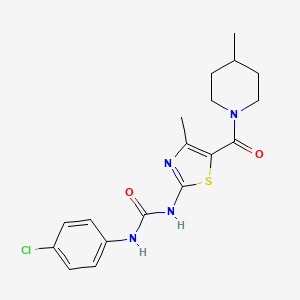![molecular formula C26H32N4O2 B2399721 N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574628-96-8](/img/structure/B2399721.png)
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a class of organic compounds that have been studied for their diverse chemical and biological properties . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
科学的研究の応用
Analgesic Properties
The compound has been investigated for its analgesic properties. Researchers have explored its potential as a pain-relieving agent, particularly in the context of neuropathic pain. Given the limitations and side effects associated with traditional opioids like morphine, novel compounds like this one are being studied to develop more effective and safer analgesics .
Neuropharmacology and Opioid Receptor Modulation
The compound’s structure suggests that it may interact with opioid receptors. Investigating its binding affinity and selectivity for specific receptor subtypes (such as μ, δ, and κ receptors) could provide insights into its potential as an opioid-based therapeutic agent. Understanding its mechanism of action at the molecular level is crucial for drug development .
Antitumor Activity
Quinazoline derivatives have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, including their ability to inhibit cell proliferation and induce apoptosis. Investigating the antitumor potential of this compound could lead to the development of novel chemotherapeutic agents .
Structure-Activity Relationship (SAR) Studies
By modifying the substituents on the quinazoline ring and the piperidine moiety, researchers can perform SAR studies to optimize the compound’s pharmacological properties. Understanding how specific structural features impact its activity can guide further drug design and synthesis .
Metabolic Stability and Pharmacokinetics
Assessing the compound’s metabolic stability, bioavailability, and pharmacokinetic profile is essential for drug development. Researchers can investigate its half-life, tissue distribution, and potential interactions with drug-metabolizing enzymes. Such studies inform dosing regimens and safety profiles .
Computational Modeling and Docking Studies
Using computational tools, researchers can predict the compound’s binding affinity to specific protein targets (e.g., opioid receptors). Molecular docking simulations can provide insights into its interactions with receptor binding sites, aiding in rational drug design .
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a screening library for CNS targets , suggesting potential activity in the central nervous system.
Pharmacokinetics
Some of its chemical and physical properties have been reported . The compound has a molecular weight of 430.55, a partition coefficient (logP) of 2.684, and a distribution coefficient (logD) of 1.239 . It has a water solubility (LogSw) of -3.48 . These properties can impact the compound’s bioavailability and pharmacokinetics.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-28-23-17-20(10-11-22(23)26(32)30-14-6-5-9-24(28)30)25(31)27-21-12-15-29(16-13-21)18-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,21,24H,5-6,9,12-16,18H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNSVNVVRASHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2399638.png)


![2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2399642.png)
![2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate](/img/structure/B2399644.png)
![3-cyclopentyl-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2399646.png)

![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)

![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide](/img/structure/B2399658.png)
